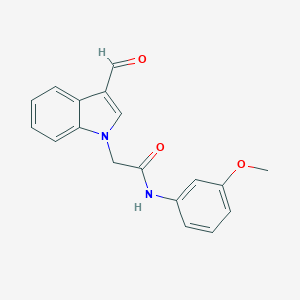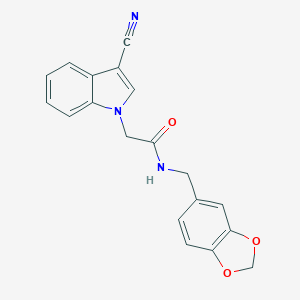![molecular formula C28H25BrN2O5S B297927 methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly known as MBOT and is a member of the thiazolidinedione family of compounds.
Wirkmechanismus
The mechanism of action of MBOT is not fully understood, but it is believed to involve the inhibition of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting the PPARγ pathway, MBOT may be able to reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MBOT can induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that MBOT can reduce tumor growth and metastasis in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBOT is its potent antitumor activity against a variety of cancer cell lines. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of MBOT is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for MBOT research. One area of interest is the development of more efficient and scalable synthesis methods for MBOT. Another area of interest is the investigation of MBOT's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, there is a need for further studies to elucidate the mechanism of action of MBOT and to identify potential drug targets for the development of novel therapeutics.
Synthesemethoden
The synthesis of MBOT involves a multistep process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with 2-aminoethanethiol hydrochloride to form 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride. The next step involves the reaction of 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride with methyl 4-bromobenzoate to form methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate. Finally, the reaction of methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate with 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde in the presence of a base yields MBOT.
Wissenschaftliche Forschungsanwendungen
MBOT has been widely used in scientific research due to its unique chemical properties. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MBOT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C28H25BrN2O5S |
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
methyl 4-[[(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H25BrN2O5S/c1-4-31-26(32)24(37-28(31)30-21-12-10-20(11-13-21)27(33)35-3)16-19-14-22(29)25(23(15-19)34-2)36-17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3/b24-16+,30-28? |
InChI-Schlüssel |
ZEWMKXFRQJXFOU-VOIZFXIKSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B297845.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)



![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)